5S rRNA modificator

RNA structure probing SHAPE reagent stability chemical probe half-life

FAI is the foundational SHAPE reagent for in-cell RNA structural probing. Its 73-min half-life, DTT-quenchable reactivity, and exceptionally stable adducts (minimal hydrolysis at 95°C) ensure reproducible SHAPE-MaP data. Select for controlled, high-resolution transcriptome-wide mapping and riboswitch discovery.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1415238-77-5
Cat. No. B605005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5S rRNA modificator
CAS1415238-77-5
Synonyms5S rRNA modificator
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)N2C=CN=C2
InChIInChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3
InChIKeyOOBPIWAAJBRELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1H-Imidazol-1-yl(2-methyl-3-furyl)methanone (FAI): Procurement-Grade SHAPE Reagent for RNA Structure Mapping


1H-Imidazol-1-yl(2-methyl-3-furyl)methanone (CAS 1415238-77-5), also known as FAI or 5S rRNA modificator, is a furoyl acylimidazole electrophile designed for selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) experiments [1]. It functions by forming stable ester adducts at flexible RNA nucleotides, enabling high-resolution structural mapping in live cells and in vitro [1][2]. Unlike earlier anhydride-based probes, FAI was specifically engineered to balance reactivity with hydrolytic stability, making it a foundational tool for transcriptome-wide RNA structure interrogation [1].

Why Generic Substitution of 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone Fails in SHAPE Workflows


The performance of RNA SHAPE probing is exquisitely sensitive to the chemical stability of the acylating reagent and the resulting ester adducts. While multiple imidazolide or anhydride probes share the same nominal function, substitution without quantitative validation risks compromised data reproducibility. FAI distinguishes itself through a unique combination of aqueous half-life, adduct thermal stability, and DTT-quenchable reactivity—parameters that directly dictate signal-to-noise, false-negative rates, and cross-laboratory consistency [1][2]. Using a structurally similar analog like NAI or NMIA without accounting for these differences can lead to extensive ester hydrolysis during reverse transcription steps, effectively erasing structural information [1][2]. The following evidence quantifies these performance deltas and establishes the technical basis for FAI selection.

Quantitative Differentiation: 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone vs. SHAPE Reagent Comparators


Hydrolytic Half-Life: FAI Exhibits 2.2-Fold Greater Aqueous Stability Than NAI

In side-by-side pseudo-first-order decay kinetics experiments, FAI demonstrated a hydrolytic half-life (t₁/₂) of 73.34 minutes, which is more than twice that of the closely related NAI probe (33.86 minutes) and over 18 times that of NMIA (4 minutes) [1]. This extended solution stability reduces the need for on-the-spot reagent preparation and minimizes batch-to-batch variability in SHAPE workflows.

RNA structure probing SHAPE reagent stability chemical probe half-life

Thermal Adduct Stability: FAI-Derived Esters Withstand 95°C with 4-Fold Less Hydrolysis Than NAI

During reverse transcription (RT), RNA-ester adducts are exposed to elevated temperatures that can hydrolyze the modification before it is read out. At 95°C, a temperature repeatedly used for annealing steps in SHAPE-MaP protocols, only ~10% of FAI-derived ester adducts hydrolyzed after 1.5 minutes. In contrast, NAI adducts exhibited ~40% hydrolysis, and NMIA adducts ~15% hydrolysis under identical conditions [1]. At 52°C (typical RT reaction temperature), NAI hydrolysis reached ~20% within 4 minutes, while FAI and NMIA remained under 5% [1].

RNA adduct stability reverse transcription compatibility SHAPE-MaP

In Vivo Acylation Efficiency: FAI Enables Detection at Concentrations Unattainable by NMIA

When applied to live mouse embryonic stem cells (mESCs), no 5S rRNA modification signal could be detected after 1 hour of treatment with 13 mM NMIA, a concentration representing its maximum aqueous solubility [1]. In contrast, both FAI and NAI, owing to their imidazolide leaving group design, could be used at concentrations exceeding 20 mM, producing robust and detectable SHAPE signals [1]. This higher effective concentration window is critical for achieving sufficient acylation yields within the complex intracellular milieu.

live-cell RNA probing in-cell SHAPE probe solubility

Reaction Quenchability: FAI Acylation Is Fully Controlled by DTT in Live Cells

Precise control over reaction time is essential for time-resolved SHAPE experiments. FAI's acylation activity can be instantaneously quenched by the addition of dithiothreitol (DTT), both in vitro and in live cells, through thioesterification of the excess reagent [1]. This contrasts with earlier probes like NMIA, where the hydrolysis half-life of the reagent itself (4 min) provides the primary quenching mechanism, introducing uncertainty in reaction endpoint timing [2]. The ability to actively halt the reaction with DTT allows researchers to define exact modification windows.

SHAPE quench control temporal resolution in-cell chemical biology

High-Impact Application Scenarios for 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone in RNA Biology and Drug Discovery


Live-Cell SHAPE-MaP for Transcriptome-Wide RNA Structure Determination

FAI is the foundational acylating reagent for in-cell SHAPE-MaP (mutational profiling) experiments, where its 73-minute half-life and DTT-quenchable reactivity enable controlled modification of cellular RNAs before isolation [1]. The superior thermal stability of FAI-derived adducts (only ~10% hydrolysis at 95°C) ensures that the modification pattern survives the reverse transcription and library preparation steps required for next-generation sequencing [2]. This makes FAI the probe of choice for generating genome-wide RNA structural 'reactivity profiles' that inform functional annotation and riboswitch discovery.

Time-Resolved RNA Folding Kinetics

The ability to actively quench FAI acylation with DTT at precisely defined time points allows researchers to track RNA folding transitions in real time [1]. By initiating a structural perturbation (e.g., ligand addition, temperature shift) and then sampling the acylation reaction at multiple intervals, users can derive kinetic folding parameters for individual nucleotides. This application is particularly valuable for validating in silico RNA folding predictions and characterizing riboswitch response dynamics.

Probing RNA Structure in Low-Abundance Transcripts and Rare Cell Populations

FAI's capacity to be used at concentrations exceeding 20 mM—a direct consequence of its imidazolide leaving group and furan ring design—provides a high-yield acylation signal even in challenging biological contexts [1]. This high effective concentration is critical when working with primary cells, tissue samples, or specific RNA species with low copy numbers, where the signal from less soluble probes like NMIA would fall below the detection threshold. Researchers can reliably interrogate the structure of oncogenic lncRNAs or viral RNA genomes within their native cellular environment.

Quality Control and Validation in SHAPE Reagent Manufacturing

For commercial suppliers and core facilities producing SHAPE kits, FAI's well-characterized stability profile (t₁/₂ = 73.34 min in standard buffer) serves as a quantitative metric for batch release and stability testing [1]. The distinct absorbance properties (monitored at 275 nm) and the availability of rigorous comparative datasets against NAI and NMIA [2] provide a traceable framework for demonstrating product equivalence and ensuring end-user reproducibility across different production lots.

Technical Documentation Hub

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